molecular formula C80H112N22O21S2 B605907 Balixafortide CAS No. 1051366-32-5

Balixafortide

Cat. No. B605907
CAS RN: 1051366-32-5
M. Wt: 1782.029
InChI Key: UUTLJGUXRVWOSI-YYXAXUJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Balixafortide is a synthetic cyclic peptide and a potent selective antagonist of the chemokine receptor CXCR4 . It is under investigation in clinical trials for HER2 Negative, Locally Recurrent or Metastatic Breast Cancer . It has receptor binding and hematopoietic stem cell-mobilization activities .


Synthesis Analysis

Balixafortide was derived from the natural product polyphemusin following multiple iterative cycles of focused compound library synthesis optimized by analysis of structure-activity relationship . Absorption, distribution, metabolism, and excretion (ADME) profiles were generated from in vitro and in vivo studies .


Molecular Structure Analysis

The molecular formula of Balixafortide is C84H118N24O21S2 . Its molecular weight is 1864.1 g/mol . The IUPAC name of Balixafortide is quite complex and can be found in the PubChem database .


Chemical Reactions Analysis

Balixafortide potently inhibits pERK / pAKT signaling in cancer cells . Its affinity to CXCR4 and inhibition of calcium flux were about 100-fold higher than for AMD3100 (Plerixafor) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Balixafortide can be found in the PubChem database . It includes information about its molecular structure, computed descriptors, and more .

Scientific Research Applications

Treatment of Metastatic HER2-Negative Breast Cancer

Balixafortide (POL6326) is a potent, selective inhibitor of the chemokine receptor CXCR4. It is currently in Phase III for the treatment of metastatic HER2-negative breast cancer (BC) in combination with tubulin-binding eribulin . The objective response rate for a dose of 5.5mg/kg balixafortide and 1.4mg/m2 eribulin was 38% (median duration 4.4 months), and the clinical benefit rate was 63% (median duration 8.1 months) .

Combination Therapy with Paclitaxel

Balixafortide was combined with paclitaxel in a humanized BC patient-derived xenograft (PDX) model to explore the efficacy in combination with another tubulin-binding drug . Partial remission was achieved in the combination arm balixafortide+paclitaxel (T/C 13%, 87% inhibition of tumor volume vs vehicle control) which was statistically significantly better than paclitaxel monotherapy (T/C 42%) .

Inhibition of Angiogenesis and Metastasis

Anti-cancer mechanisms of CXCR4 antagonists like Balixafortide include inhibition of angiogenesis and metastasis . High CXCR4 levels correlate with aggressive metastatic phenotypes and poor prognosis in breast cancer .

Activation of Immunosurveillance

Another anti-cancer mechanism of CXCR4 antagonists is the activation of immunosurveillance . This suggests that Balixafortide may have potential applications in immunotherapy.

Chemo Sensitization

Balixafortide has been shown to have chemo sensitization effects . This means it can potentially enhance the effectiveness of other chemotherapy drugs when used in combination.

Treatment of Locally Recurrent or Metastatic Breast Cancer

Balixafortide, a synthetic cyclic peptide, is a potent selective CXCR4 antagonist with high affinity for the human CXCR4 receptor in pre-clinical studies and is currently being investigated in metastatic breast cancer (mBC) . In a Phase 3 randomized trial, no differences in ORR, CBR, mPFS, or mOS were observed for Balixafortide + Eribulin compared to Eribulin alone in any population of HER2-mBC patients .

Mechanism of Action

Target of Action

Balixafortide, also known as POL6326, is a potent, selective antagonist of the chemokine receptor CXCR4 . The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that regulates both cancer and immune system cells .

Mode of Action

Balixafortide interacts with its primary target, CXCR4, by binding to it with high affinity . This binding inhibits the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1α (SDF-1α), disrupting the signaling pathways that promote cancer cell proliferation, survival, and migration .

Biochemical Pathways

The CXCR4/SDF-1α axis plays a crucial role in the homing and retention of hematopoietic stem cells in the bone marrow. By antagonizing CXCR4, Balixafortide disrupts this axis, leading to the mobilization of these cells into the peripheral blood . In the context of cancer, the CXCR4/SDF-1α axis is often hijacked by tumor cells to promote growth, survival, and metastasis. Therefore, blocking this pathway with Balixafortide can have anti-tumor effects .

Result of Action

The molecular and cellular effects of Balixafortide’s action include inhibition of angiogenesis and metastasis, activation of immunosurveillance, and chemo-sensitization . In clinical trials, Balixafortide has shown encouraging safety and efficacy data when used in combination with eribulin in patients with human epidermal growth factor receptor 2 negative (HER2-) metastatic breast cancer .

Action Environment

The efficacy of Balixafortide can be influenced by various environmental factors. For instance, the level of CXCR4 expression in tumor cells can impact the effectiveness of Balixafortide. High CXCR4 levels correlate with aggressive metastatic phenotypes and poor prognosis in breast cancer . Additionally, the presence of other medications, such as eribulin or paclitaxel, can also influence the action of Balixafortide . .

Future Directions

The current status and future directions for radioimaging and treating patients with CXCR4-expressing hematologic and solid malignancies are being reviewed . There are several new CXCR4 inhibitors now being investigated as potential therapies for a variety of fluid and solid tumors .

properties

IUPAC Name

3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWQJZAVFWOOBF-WBMPNIIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H](NC(=O)[C@@H](NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H118N24O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1864.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Balixafortide

CAS RN

1051366-32-5
Record name Balixafortide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051366325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balixafortide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.